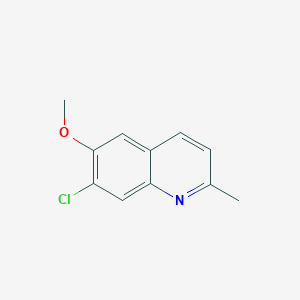

7-Chloro-6-methoxy-2-methylquinoline

Description

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

7-chloro-6-methoxy-2-methylquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-7-3-4-8-5-11(14-2)9(12)6-10(8)13-7/h3-6H,1-2H3 |

InChI Key |

IBPZQFYRHQLGLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C=C1)OC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Yield and Purity :

- Dimethoxy derivatives achieve ~70% yield after purification .

- Crystal structures (e.g., 2-Chloro-8-methoxyquinoline) are often resolved using SHELX software for refinement .

Physical and Chemical Properties

Notable Trends:

Preparation Methods

Vilsmeier Cyclization Approach

The Vilsmeier-Haack reaction is a cornerstone for constructing quinoline cores. A patented method (HU212967B) employs this strategy to synthesize 2-methyl-7-chloroquinoline derivatives. For 7-chloro-6-methoxy-2-methylquinoline, the protocol involves:

-

Cyclization : N-(3-chloro-4-methoxyphenyl)-3-amino-2-butenoic acid ester is treated with a Vilsmeier reagent (POCl₃/DMF) at 75–80°C. The reaction proceeds via electrophilic aromatic substitution, forming the quinoline backbone.

-

Hydrolysis and Decarboxylation : The intermediate this compound-3-carboxylic acid ester is hydrolyzed with NaOH, followed by thermal decarboxylation at 220°C to yield the target compound.

Key Data :

-

Yield: 53–82% (dependent on ester group and hydrolysis conditions)

Nitration-Chlorination Sequential Method

A two-step process from 6-methoxy-2-methylquinoline is documented in WO2012003498A1 :

-

Nitration : 6-Methoxy-2-methylquinoline is nitrated at position 7 using fuming HNO₃/H₂SO₄.

-

Chlorination : The nitro group is reduced to an amine via catalytic hydrogenation (Pd/C, H₂), followed by Sandmeyer reaction (CuCl/HCl) to introduce chlorine.

Optimization Notes :

-

Nitration temperature: 0–5°C prevents over-nitration.

Direct Cyclocondensation of Anilines

A scalable route (CN102030705A) starts with 3-chloro-4-methoxyaniline:

-

Enamine Formation : Reacting with ethyl acetoacetate in ethanol under reflux forms N-(3-chloro-4-methoxyphenyl)-3-aminocrotonate.

-

Cyclization : Heating in diphenyl ether at 250°C induces cyclodehydration, yielding this compound.

Advantages :

Metal-Catalyzed Cross-Coupling

Modern methods leverage palladium catalysis for late-stage functionalization (J. Med. Chem. 2014) :

-

Suzuki-Miyaura Coupling : 6-Methoxy-2-methyl-3-iodoquinoline reacts with chlorophenylboronic acid to install the chloro group.

-

Demethylation : BBr₃ selectively removes methyl groups if required.

Conditions :

Comparative Analysis of Methods

Spectroscopic Characterization

Critical analytical data for this compound:

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 9.1 Hz, 1H), 7.45 (s, 1H), 7.22 (d, J = 9.1 Hz, 1H), 3.95 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃) .

-

MS (EI) : m/z 237 [M⁺], base peak at m/z 192 (loss of OCH₃).

Industrial-Scale Considerations

Patent HU212967B highlights process optimizations for manufacturing:

-

Solvent-Free Cyclization : Reduces waste and cost.

-

In Situ Hydrolysis : Eliminates intermediate isolation, improving throughput.

-

Purity Control : Recrystallization in hexane ensures >99% purity for pharmaceutical use.

Q & A

Q. What are the common synthetic routes for 7-Chloro-6-methoxy-2-methylquinoline, and what are their key experimental considerations?

The synthesis of this compound typically employs the Friedländer quinoline synthesis, which involves condensation of 2-aminobenzaldehyde derivatives with ketones or aldehydes under acidic conditions . Another method involves reacting 2-methyl-3-chloroaniline with acrolein in the presence of a dehydrogenation agent (e.g., Pd/C) and an organic solvent like toluene . Key considerations include:

- Reagent stoichiometry : Ensuring precise molar ratios to avoid side reactions (e.g., over-chlorination).

- Temperature control : Maintaining reflux conditions (e.g., 100°C in H₂SO₄ for cyclization) .

- Purification : Recrystallization from chloroform or acetone to achieve >95% purity .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.5–2.7 ppm) confirm substitution patterns .

- Mass spectrometry : Molecular ion peaks at m/z 207.63 (C₁₁H₁₀ClNO⁺) validate the molecular formula .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves planar quinoline systems and dihedral angles between substituents. Weak intramolecular interactions (C–H⋯O/N) stabilize the crystal lattice .

Q. What are the key physicochemical properties influencing its stability and handling in laboratory settings?

- Stability : Sensitive to moisture and light; store in sealed containers at room temperature in a dry environment .

- Solubility : Lipophilic (logP ~2.8), soluble in chloroform, DMF, and acetone but poorly in water .

- Thermal stability : Decomposes above 250°C, requiring inert atmospheres during high-temperature reactions .

Advanced Research Questions

Q. How can the Friedländer synthesis be optimized to improve yields of this compound?

- Catalyst selection : Use [PdCl₂(dcpf)] with K₃PO₄ in 1,4-dioxane for efficient cross-coupling, achieving yields >80% .

- Stepwise functionalization : Introduce methoxy and chloro groups sequentially to minimize steric hindrance. For example, methoxylation via nucleophilic substitution (e.g., NaOMe in DMF) precedes chlorination using PCl₅ .

- Reaction monitoring : Employ TLC (silica gel, hexane:EtOAc 7:3) to track intermediate formation and reduce byproducts .

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives like this compound?

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to mitigate variability in antimicrobial or antitumor studies .

- Structure-activity relationship (SAR) analysis : Compare derivatives (e.g., 6-methoxy vs. 7-chloro analogs) to isolate substituent-specific effects. For example, the 7-chloro group enhances DNA intercalation, while methoxy improves solubility .

- Dose-response validation : Repeat experiments across multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ reproducibility .

Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?

- Software tools : Refine SC-XRD data using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to model disorder or twinning .

- π-π interaction analysis : Calculate centroid distances (e.g., 3.7–3.8 Å between quinoline rings) using ORTEP-3 to assess packing stability .

- Validation metrics : Ensure R-factor convergence (<0.05) and validate hydrogen bonding via Mercury software .

Q. What methodological challenges arise in synthesizing this compound analogs, and how are they addressed?

- Regioselectivity : Competing substitution at C-5 vs. C-7 can occur during chlorination. Use directing groups (e.g., nitro at C-6) to control reactivity .

- Functional group compatibility : Protect methoxy groups (e.g., with TMSCl) during harsh reactions (e.g., nitration) .

- Scale-up limitations : Batch reactors with precise temperature control (±2°C) minimize exothermic side reactions in large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.